5-氨基-2,4-二甲基苯甲酸

描述

Molecular Structure Analysis

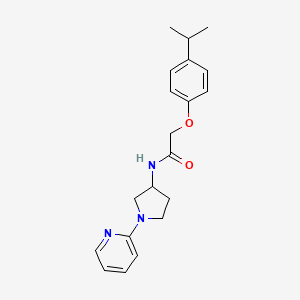

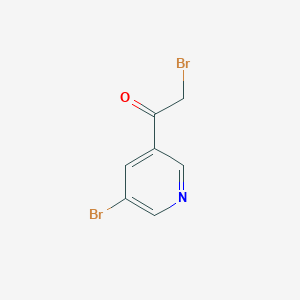

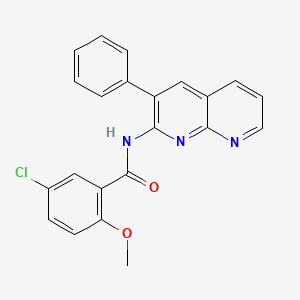

The molecular formula of 5-Amino-2,4-dimethylbenzoic acid is C9H11NO2 . The InChI code is 1S/C9H11NO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,10H2,1-2H3,(H,11,12) .Chemical Reactions Analysis

Amino acids, which 5-Amino-2,4-dimethylbenzoic acid is a derivative of, are known to undergo reactions characteristic of carboxylic acids and amines . The reactivity of these functional groups is particularly important in linking amino acids together to form peptides and proteins .Physical And Chemical Properties Analysis

Amino acids, including 5-Amino-2,4-dimethylbenzoic acid, have high melting points (200-300°C) due to their ionic properties . Their solubility depends on polarity, iso-electric point, the nature of the solvent (pH), and temperature . Amino acids are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .科学研究应用

合成与表征

与5-氨基-2,4-二甲基苯甲酸相关的化学化合物的合成和表征一直是科学研究的主题。例如,2-氨基-4,5-二甲基苯甲酸由3,4-二甲基苯胺合成,其结构通过各种光谱方法表征(程林,2013)。此外,4-氨基-2,3-二甲基-1-苯基-3-吡唑啉-5-酮的衍生物已被合成并表征,显示出显着的双荧光性质(D. Premnath等人,2017)。

分子对接和抗癌研究

已对与5-氨基-2,4-二甲基苯甲酸相关的化合物进行了分子对接研究和体外抗癌评估。例如,一项针对4-氨基-2,3-二甲基-1-苯基-3-吡唑啉-5-酮的荧光衍生物的研究评估了它们对人宫颈癌细胞系的细胞毒活性(D. Premnath等人,2017)。

医学应用合成

还对从5-氨基-2,4-二甲基苯甲酸衍生物合成新化合物进行了研究,以用于潜在的医学应用。例如,聚乙烯醇/丙烯酸水凝胶用包括该酸衍生物在内的各种胺化合物改性,以供潜在的医疗应用(H. M. Aly & H. L. A. El-Mohdy, 2015)。

光谱研究

已对与5-氨基-2,4-二甲基苯甲酸相关的化合物进行了光谱研究。一项研究重点研究了5-(4-二甲氨基苯基)-3-氨基-2,4-二氰基苯甲酸乙酯在各种溶剂中的合成和光物理性质(M. Józefowicz等人,2007)。

其他研究应用

其他研究应用包括对涉及5-氨基-2,4-二甲基苯甲酸衍生物的芳基偶氮吡唑的极谱行为的研究(L. Ravindranath等人,1983),以及从微生物氧化二甲基苯甲酸中分离新型代谢物(S. Schmidt等人,1994)。

安全和危害

The safety data sheet for 5-Amino-2,4-dimethylbenzoic acid suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

属性

IUPAC Name |

5-amino-2,4-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLHGPYPIQETMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2,4-dimethylbenzoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2646212.png)

![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea](/img/structure/B2646214.png)

![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2646224.png)

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2646227.png)

![6-(pyrrolidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2646230.png)